N-(4-chlorophenyl)-2-methylpentanamide
Description
N-(4-Chlorophenyl)-2-methylpentanamide is an acylamide compound featuring a 4-chlorophenyl group attached to a 2-methylpentanamide backbone. The 4-chlorophenyl moiety is a common pharmacophore in bioactive molecules, influencing solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methylpentanamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
JNZNFNHBZNQYPT-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
a. N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil)
- Structure : Dual chlorine substituents at positions 3 and 4 on the phenyl ring.
- Activity : A potent herbicide inhibiting photosynthesis in weeds by targeting chloroplasts. Its decomposition by Penicillium sp. yields 2-methylvaleric acid and 3,4-dichloroaniline via acylamidase hydrolysis .
- Key Difference: The 3,4-dichloro substitution enhances herbicidal activity but reduces enzymatic hydrolysis rates compared to mono-substituted analogs .
b. 5-Chloro-N-(4-nitrophenyl)pentanamide (A467696)
- Structure : Nitro group at the para position on the phenyl ring; pentanamide chain.
c. N-(3-Chloro-4-methylphenyl)-2-methylpentanamide
Modifications to the Acyl Chain
a. N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6)
- Structure : Cyclopropane ring replaces the pentanamide chain; hydroxamic acid (-NHOH) functional group.
- Activity : Evaluated for antioxidant properties (e.g., DPPH radical scavenging). The hydroxamic acid group enhances metal chelation, unlike the amide group in the target compound .
b. N-(4-Chlorophenyl)-2,2-dimethylvaleramide
Heterocyclic Derivatives
a. 4-(4-Chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine
- Structure : Thiazole ring fused with the 4-chlorophenyl group.
- Activity : Demonstrates antimycobacterial properties, suggesting heterocycles enhance target specificity in microbial systems .
b. 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)
- Structure: Pyridinone core with dual 4-chlorophenyl groups.
- Activity: Antifungal agent against C. albicans, indicating that nitrogenous heterocycles broaden biological applications .
Mechanistic Insights
- Enzymatic Hydrolysis: Acylamidases show substrate specificity influenced by substituent position. Mono-chloro derivatives (e.g., 4-chloro) may hydrolyze faster than di-substituted analogs due to reduced steric hindrance .
- Antioxidant vs. Herbicidal Activity : Hydroxamic acid derivatives (e.g., Compound 6) prioritize metal chelation, while amides like Karsil target photosynthetic pathways .
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